molecular formula C14H10O4 B14679812 4-Hydroxy-3-methoxy-9H-xanthen-9-one CAS No. 39731-27-6

4-Hydroxy-3-methoxy-9H-xanthen-9-one

Cat. No.: B14679812
CAS No.: 39731-27-6
M. Wt: 242.23 g/mol
InChI Key: AATWPLNNZKLWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse structures and wide range of biological activities. This compound is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzophenone with methoxybenzaldehyde in the presence of a base, followed by cyclization to form the xanthone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The xanthone core can be reduced to form dihydroxanthones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.

Major Products

    Oxidation: Formation of this compound derivatives with ketone or aldehyde groups.

    Reduction: Formation of dihydroxanthones.

    Substitution: Formation of various substituted xanthones depending on the electrophile used.

Properties

CAS No.

39731-27-6

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-hydroxy-3-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-17-11-7-6-9-12(15)8-4-2-3-5-10(8)18-14(9)13(11)16/h2-7,16H,1H3

InChI Key

AATWPLNNZKLWEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.